2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one
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Overview
Description
“2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one” is a chemical compound with the molecular formula C5H7NO2 . It is an analogue and oxidation product of pyrrole .
Synthesis Analysis
Pyrrolones and pyrrolidinones, which include “2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one”, are synthesized using various methods due to their significant pharmaceutical effects . For instance, NaBH4 reduction of citraconimide derivatives can produce 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones .Chemical Reactions Analysis
While specific chemical reactions involving “2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one” are not mentioned in the sources, pyrrolones and pyrrolidinones are known to be involved in various chemical reactions due to their versatile nature .Scientific Research Applications
Synthetic Chemistry Applications
2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one and its derivatives are crucial intermediates in organic synthesis. For instance, a method was developed for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation of active methylene compounds, aldehydes, and amines, demonstrating its utility in creating a diverse chemical library (Ryabukhin et al., 2012). Additionally, the reaction between isocyanides and chalcones for the synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones under solvent-free conditions highlights its role in efficient and environmentally friendly chemical synthesis (Adib et al., 2007).
Pharmacological Applications
In the field of pharmacology, derivatives of 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one show promise as therapeutic agents. For example, the study on the generation of 5-(2′-deoxycytidyl)methyl radical and the formation of intrastrand cross-link lesions in oligodeoxyribonucleotides reveals the potential of these compounds in understanding DNA damage and repair mechanisms, which is fundamental for developing novel cancer treatments (Zhang & Wang, 2005).
Material Science Applications
In material science, 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one derivatives have been explored for their properties and applications in developing new materials. The study on 5-(Phenylthio)-3H-pyrrole-4-carbonitriles as effective corrosion inhibitors for mild steel in 1 M HCl demonstrates the potential of these compounds in protecting metals against corrosion, indicating their importance in industrial applications (Verma et al., 2015).
Future Directions
properties
IUPAC Name |
2-hydroxy-3-methyl-1,2-dihydropyrrol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,5,8H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOUMDYSMFSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one | |
CAS RN |
79641-88-6 |
Source
|
Record name | 5-hydroxy-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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